

Introduction: The Molecular Architecture of 3-hydroxy-N-methylpropanamide

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Compound of Interest

Compound Name: **3-hydroxy-N-methylpropanamide**

Cat. No.: **B1590811**

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3-hydroxy-N-methylpropanamide, with the molecular formula $C_4H_9NO_2$, possesses a simple yet versatile structure containing a primary alcohol and a secondary amide.[1][3][5] This unique combination of functional groups dictates its chemical reactivity and its spectroscopic signature. A precise understanding of its structure is the first step in any research or development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will deconstruct the predicted spectroscopic data, offering a rationale for the expected signals and patterns. It will also provide standardized protocols for acquiring such data, ensuring a self-validating approach to experimental work.

Caption: Molecular structure of **3-hydroxy-N-methylpropanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted 1H NMR Spectrum

The proton NMR spectrum of **3-hydroxy-N-methylpropanamide** is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.

Predicted Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
a	~ 2.4 - 2.6	Triplet	2H	-C(=O)-CH ₂ -	Adjacent to the carbonyl group, which is deshielding. Split by the adjacent CH ₂ group.
b	~ 3.6 - 3.8	Triplet	2H	-CH ₂ -OH	Adjacent to the hydroxyl group, which is strongly deshielding. Split by the adjacent CH ₂ group.
c	~ 2.7 - 2.8	Singlet	3H	N-CH ₃	A singlet as there are no adjacent protons. The nitrogen atom causes a moderate downfield shift.
d	~ 7.5 - 8.5	Broad Singlet	1H	N-H	The amide proton signal is often broad due to quadrupole broadening from the

nitrogen and chemical exchange. Its chemical shift can be highly variable.

The hydroxyl proton signal is also broad and its position is dependent on concentration and solvent. It may exchange with D₂O.

e ~ 3.0 - 4.5 Broad Singlet 1H O-H

Predicted ¹³C NMR Spectrum

The molecule has four unique carbon atoms, which will give rise to four signals in the ¹³C NMR spectrum.

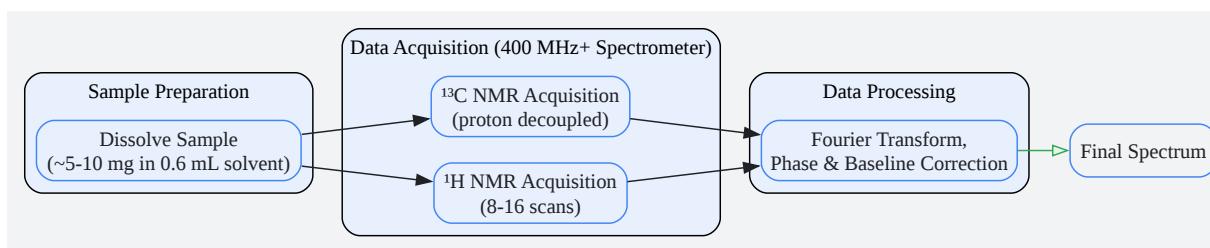
Predicted Signal	Chemical Shift (δ , ppm)	Assignment	Rationale
1	~ 172 - 175	C=O	The carbonyl carbon is highly deshielded and appears far downfield.
2	~ 58 - 62	-CH ₂ -OH	The carbon atom attached to the hydroxyl group is significantly deshielded by the electronegative oxygen.
3	~ 35 - 40	-C(=O)-CH ₂ -	The carbon alpha to the carbonyl group is moderately deshielded.
4	~ 26 - 30	N-CH ₃	The N-methyl carbon is in the typical range for an alkyl group attached to a nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring NMR spectra involves careful sample preparation and instrument calibration.

- Sample Preparation: Dissolve ~5-10 mg of **3-hydroxy-N-methylpropanamide** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for instance, using D₂O will result in the exchange of the N-H and O-H protons, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Optimize the spectral width, number of scans (typically 8-16), and relaxation delay.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to ensure all carbon signals appear as singlets.
 - A larger number of scans will be required due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.



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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting their vibrational frequencies. For **3-hydroxy-N-methylpropanamide**, the key

signatures will be from the O-H, N-H, and C=O groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Appearance
3500 - 3200	O-H stretch	Alcohol	Broad and strong
3400 - 3200	N-H stretch	Secondary Amide	Medium to strong, may overlap with O-H
2960 - 2850	C-H stretch	Alkyl (CH ₂ , CH ₃)	Medium to strong
~1640	C=O stretch (Amide I band)	Secondary Amide	Strong and sharp
~1550	N-H bend (Amide II band)	Secondary Amide	Medium to strong
~1250	C-N stretch	Secondary Amide	Medium
~1050	C-O stretch	Primary Alcohol	Medium to strong

The broadness of the O-H and N-H stretches is due to hydrogen bonding. The presence of both the Amide I and Amide II bands is a strong indicator of a secondary amide.[\[6\]](#)

Experimental Protocol for IR Spectroscopy

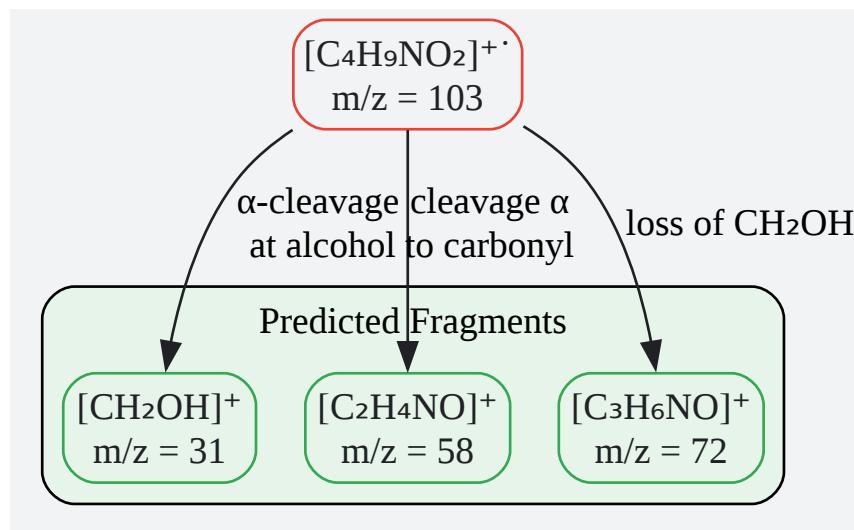
- **Sample Preparation:** For a solid sample, the KBr pellet method is common. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the neat sample is placed directly on the crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is standard.
- **Acquisition:** A background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.
- **Data Analysis:** The resulting transmittance or absorbance spectrum is analyzed for the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.

Predicted Mass Spectrum

- Molecular Ion (M^+): The compound has a molecular weight of 103.12 g/mol .[\[1\]](#)[\[3\]](#) In an electron ionization (EI) mass spectrum, a molecular ion peak at $m/z = 103$ would be expected. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule $[M+H]^+$ at $m/z = 104$ or the sodium adduct $[M+Na]^+$ at $m/z = 126$ would be prominent.[\[5\]](#)
- Key Fragmentation Pathways: Amides and alcohols have characteristic fragmentation patterns.
 - Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group would lead to a fragment at $m/z = 31$ ($[\text{CH}_2\text{OH}]^+$).
 - Amide Fragmentation: Cleavage of the bond between the carbonyl group and the adjacent CH_2 group could yield a fragment at $m/z = 58$ ($[\text{C}_2\text{H}_4\text{NO}]^+$). Another common fragmentation is the McLafferty rearrangement if structurally possible, though it is less likely here.



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Caption: Predicted major fragmentation pathways for **3-hydroxy-N-methylpropanamide**.

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample (microgram to nanogram quantities) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for ESI.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).
- Acquisition: The sample solution is introduced into the ion source. The instrument parameters (e.g., ion source temperature, voltages) are optimized to achieve good signal intensity.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions, providing further confirmation of the structure.

Conclusion

The structural elucidation of **3-hydroxy-N-methylpropanamide** is a synergistic exercise employing NMR, IR, and MS. This guide provides a robust predictive framework for the spectroscopic data of this molecule. While based on theoretical principles and data from related compounds, the presented analysis and protocols offer a scientifically rigorous approach for any researcher working with this compound. The true validation will come from the acquisition and interpretation of experimental data, for which this guide provides a solid foundation.

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